3-Cyclopentene-1-carboxylicacid,3-methyl-,methylester,(R)-(9CI)
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Overview
Description
3-Cyclopentene-1-carboxylicacid,3-methyl-,methylester,®-(9CI) is an organic compound characterized by a cyclopentene ring with a carboxylic acid ester group and a methyl substituent. The ® configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentene-1-carboxylicacid,3-methyl-,methylester,®-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentene, which is subjected to a series of reactions to introduce the carboxylic acid and methyl ester groups.
Reaction Conditions:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to ensure high selectivity for the ® enantiomer.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentene-1-carboxylicacid,3-methyl-,methylester,®-(9CI) can undergo various chemical reactions, including:
Oxidation: The methyl ester group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
Oxidation: 3-Cyclopentene-1-carboxylicacid,3-methyl-.
Reduction: 3-Cyclopentene-1-carboxylicacid,3-methyl-,methyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Cyclopentene-1-carboxylicacid,3-methyl-,methylester,®-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopentene-1-carboxylicacid,3-methyl-,methylester,®-(9CI) involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The cyclopentene ring and methyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopentene-1-carboxylicacid,3-methyl-,ethylester: Similar structure but with an ethyl ester group instead of a methyl ester.
3-Cyclopentene-1-carboxylicacid,3-ethyl-,methylester: Similar structure but with an ethyl group instead of a methyl group on the cyclopentene ring.
Uniqueness
3-Cyclopentene-1-carboxylicacid,3-methyl-,methylester,®-(9CI) is unique due to its specific ® stereochemistry, which can result in different biological activities and chemical reactivities compared to its (S) enantiomer or other similar compounds. This stereochemistry can be crucial in applications where chirality plays a significant role, such as in drug development and asymmetric synthesis.
Properties
IUPAC Name |
methyl (1R)-3-methylcyclopent-3-ene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-3-4-7(5-6)8(9)10-2/h3,7H,4-5H2,1-2H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRKLKTXWHIYOR-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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